chroMan-8-aMine
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Overview
Description
chroMan-8-aMine is an organic compound with the molecular formula C9H11NO It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
chroMan-8-aMine can be synthesized through various synthetic routes. One common method involves the reduction of chroman-8-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Another method involves the amination of chroman-8-ol using ammonia or an amine in the presence of a catalyst. This reaction can be performed under mild conditions, often at room temperature, and yields chroman-8-ylamine with high selectivity.
Industrial Production Methods
In industrial settings, chroman-8-ylamine is produced using large-scale batch or continuous flow reactors. The choice of method depends on the desired production scale and efficiency. The industrial production process often involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
chroMan-8-aMine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-8-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form chroman-8-ol using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Chroman-8-one
Reduction: Chroman-8-ol
Substitution: Various substituted chroman-8-ylamine derivatives depending on the electrophile used.
Scientific Research Applications
chroMan-8-aMine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of chroman-8-ylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. For example, chroman-8-ylamine derivatives may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
chroMan-8-aMine can be compared with other similar compounds such as chroman-4-one and chroman-2-one. While all these compounds share the chromane core structure, they differ in the position and nature of functional groups attached to the chromane ring.
Chroman-4-one: This compound has a carbonyl group at the 4-position, making it more reactive towards nucleophiles compared to chroman-8-ylamine.
Chroman-2-one: This compound has a carbonyl group at the 2-position, which influences its chemical reactivity and biological activity differently from chroman-8-ylamine.
This compound is unique due to the presence of an amine group at the 8-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Similar Compounds
- Chroman-4-one
- Chroman-2-one
- Chroman-8-ol
- Chroman-8-one
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXAZFRYAXWHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113722-25-1 |
Source
|
Record name | 3,4-dihydro-2H-1-benzopyran-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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